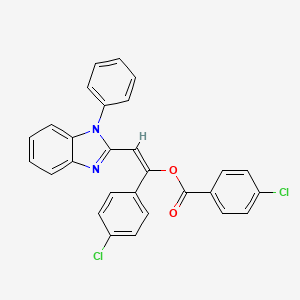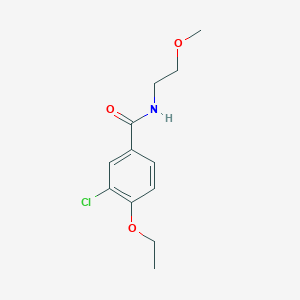
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, also known as CPB, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of histone deacetylases, which could contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate in lab experiments is its ability to inhibit the growth of cancer cells, which could be useful in studying the mechanisms of cancer cell growth and developing new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, including:
1. Further studies on the mechanism of action of this compound, including its effects on various signaling pathways and its interactions with other proteins and molecules.
2. Development of new methods for synthesizing this compound, which could improve its availability and reduce its cost.
3. Studies on the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness and reduce its toxicity.
4. Studies on the potential use of this compound in treating other diseases, such as autoimmune diseases and infectious diseases.
5. Development of new analogs of this compound with improved efficacy and reduced toxicity.
合成方法
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate can be synthesized using a variety of methods, including Suzuki coupling, Heck coupling, and Sonogashira coupling. The most common method for synthesizing this compound is the Suzuki coupling reaction, which involves the reaction between 4-chlorophenylboronic acid and 1-phenyl-1H-benzimidazole-2-boronic acid in the presence of a palladium catalyst and a base.
科学研究应用
1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2O2/c29-21-14-10-19(11-15-21)26(34-28(33)20-12-16-22(30)17-13-20)18-27-31-24-8-4-5-9-25(24)32(27)23-6-2-1-3-7-23/h1-18H/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLCYNTZKUGWDD-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B5266054.png)

![N-2-naphthyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5266063.png)
![ethyl {[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5266072.png)
![1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5266080.png)
![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5266083.png)

![2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5266092.png)
![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5266095.png)
![N,N-diethyl-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5266108.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B5266109.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5266113.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5266122.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5266134.png)
